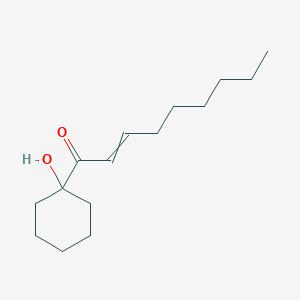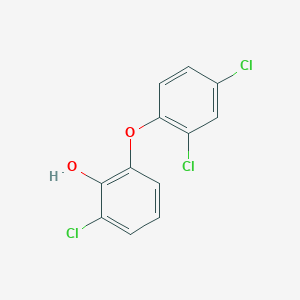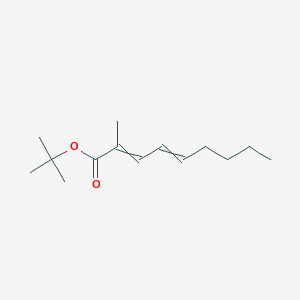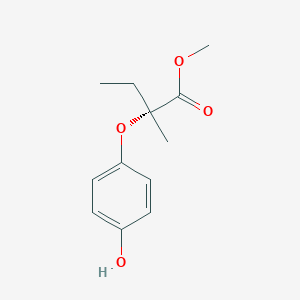![molecular formula C18H19N3O2S B12521505 4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide CAS No. 787512-42-9](/img/structure/B12521505.png)
4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide is a complex organic compound that features a benzothiazole core with hydroxy, trimethyl, and amino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-4,5,7-trimethyl-2-aminobenzothiazole with benzoyl chloride under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxy and amino groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-4,5,7-trimethyl-2-aminobenzothiazole
- 4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid
- 4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzylamine
Uniqueness
4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
787512-42-9 |
|---|---|
Fórmula molecular |
C18H19N3O2S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-9-10(2)15(22)11(3)16-14(9)21-18(24-16)20-8-12-4-6-13(7-5-12)17(19)23/h4-7,22H,8H2,1-3H3,(H2,19,23)(H,20,21) |
Clave InChI |
WVCIPRKQKCTRGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)C(=O)N)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)



![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)


![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)




